molecular formula C24H30N4O4 B4032676 4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

Cat. No.: B4032676
M. Wt: 438.5 g/mol
InChI Key: RNXNDOLTDZPFDU-UHFFFAOYSA-N
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Description

4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a piperazine moiety substituted with an isopropylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the coupling of substituted benzenethiol with chloro-nitrobenzene, followed by reduction of the nitro group using an iron-acetic acid system. The resulting aniline intermediate is then cyclized with bis(2-chloroethyl)amine hydrochloride to obtain the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of less toxic reagents, improved reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as iron and acetic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is mediated by the compound’s structural features, which allow it to fit into the receptor binding site and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[4-(4-ISOPROPYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is unique due to its combination of a morpholine ring, a nitrophenyl group, and a piperazine moiety with an isopropylbenzoyl substitution. This unique structure contributes to its specific binding properties and potential therapeutic applications .

Properties

IUPAC Name

[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-18(2)19-3-5-20(6-4-19)24(29)27-11-9-25(10-12-27)21-7-8-22(28(30)31)23(17-21)26-13-15-32-16-14-26/h3-8,17-18H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXNDOLTDZPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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